REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.S(Cl)(Cl)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[C:29](=[O:36])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)(=[O:21])=[O:20])=[CH:15][CH:14]=1>CN(P(N(C)C)(N(C)C)=O)C.C(#N)C>[C:29]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[NH:22][S:19]([C:16]1[CH:17]=[CH:18][C:13]([N:12]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:7])=[CH:14][CH:15]=1)(=[O:21])=[O:20])(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4|
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
HMPA acetonitrile
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C.C(C)#N
|
Name
|
|
Quantity
|
0.207 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
transferred to a flask
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched w/saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (˜100 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL) and brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (15% to 75% EtOAc/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |